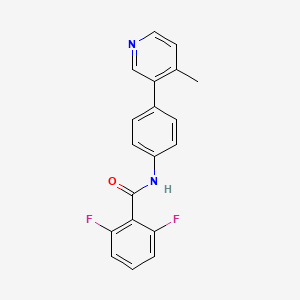

2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C19H14F2N2O and a molecular weight of 324.32 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, and a 4-methylpyridin-3-yl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atoms on the benzamide ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Difluoro-4-(4-(4-methylpiperazin-1-yl)phenyl)pyridin-3-ylphenol

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrophenylsulfonyl)benzamide

Uniqueness

2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine and pyridine groups

Q & A

Basic Research Questions

Q. What are the key synthetic routes and intermediates for synthesizing 2,6-difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine or benzamide core. For example:

- Core Formation : Cyclization of precursors like chlorinated pyridine derivatives with trifluoromethyl groups to form the pyridine scaffold .

- Benzamide Coupling : Amidation via coupling reagents (e.g., HATU or EDC) between 2,6-difluorobenzoic acid derivatives and aminophenyl intermediates .

- Critical Intermediates : Key intermediates include 4-(4-methylpyridin-3-yl)aniline and 2,6-difluorobenzoyl chloride, which require strict anhydrous conditions to avoid hydrolysis .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and aromatic proton environments .

- HPLC-MS : To assess purity (>95%) and molecular weight confirmation .

- X-ray Crystallography : For absolute structural confirmation, particularly to resolve ambiguities in regiochemistry .

Q. How can researchers screen this compound for initial biological activity?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. For example, fluorogenic substrate-based assays with IC50 determination .

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with controls like cisplatin .

- Receptor Binding Studies : Radioligand displacement assays to assess interactions with GPCRs or nuclear receptors .

Q. What analytical methods are recommended for monitoring reactions involving this compound?

- Methodological Answer :

- TLC and HPLC : Track reaction progress using silica gel TLC (hexane:ethyl acetate gradients) and reverse-phase HPLC for polar intermediates .

- In Situ FTIR : Monitor functional group transformations (e.g., amide bond formation) in real time .

- Mass Spectrometry : Confirm intermediate masses during multi-step synthesis .

Q. How do structural modifications (e.g., fluorine substitution) influence its biological activity?

- Methodological Answer :

- Fluorine Effects : Fluorine atoms enhance metabolic stability and lipophilicity, improving membrane permeability. Compare IC50 values of fluorinated vs. non-fluorinated analogs in enzyme assays .

- Pyridine Methyl Group : The 4-methyl group on the pyridine ring may sterically hinder off-target interactions, as shown in molecular docking studies .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- DOE Framework : Use a 2k factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(OAc)2 1–5 mol%). Analyze yield and purity via ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Optimize interdependent variables (e.g., reaction time and temperature) to maximize yield while minimizing byproducts .

Q. What computational strategies are effective for predicting target proteins or mechanisms of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding with potential targets (e.g., kinases or HDACs). Validate with MD simulations to assess binding stability .

- QSAR Modeling : Train models on benzamide derivatives to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., Fisher’s exact test) to identify outliers or confounding variables .

- Dose-Response Reevaluation : Repeat assays with standardized protocols (e.g., fixed cell lines, serum-free conditions) to eliminate variability .

- Target Validation : Use CRISPR knockdown or siRNA silencing to confirm target specificity .

Q. What strategies enhance metabolic stability without compromising potency?

- Methodological Answer :

- Isosteric Replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl or pivaloyl esters, as demonstrated in similar benzamide derivatives .

Q. How can AI-driven platforms accelerate the development of derivatives with improved properties?

- Methodological Answer :

- Generative Models : Use platforms like ChemBERTa to propose novel analogs with optimized ADMET profiles .

- Reaction Prediction : Deploy tools like IBM RXN for retrosynthetic analysis, prioritizing routes with fewer steps and higher atom economy .

- Feedback Loops : Integrate experimental data (e.g., reaction yields, bioactivity) into AI models for iterative refinement .

Properties

Molecular Formula |

C19H14F2N2O |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

2,6-difluoro-N-[4-(4-methylpyridin-3-yl)phenyl]benzamide |

InChI |

InChI=1S/C19H14F2N2O/c1-12-9-10-22-11-15(12)13-5-7-14(8-6-13)23-19(24)18-16(20)3-2-4-17(18)21/h2-11H,1H3,(H,23,24) |

InChI Key |

MEONEPRYQLOYPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.